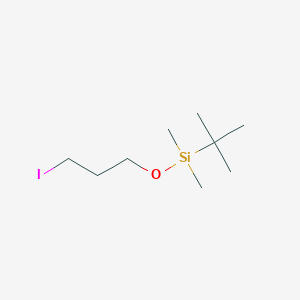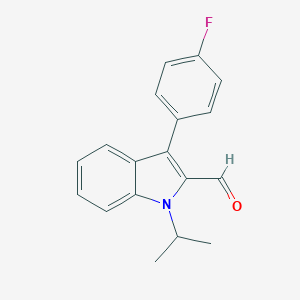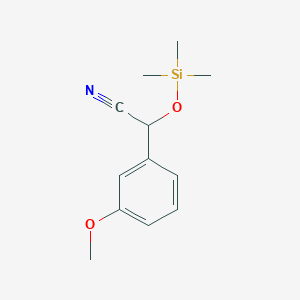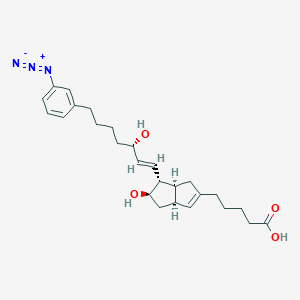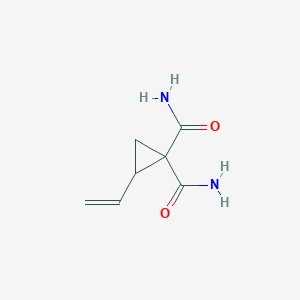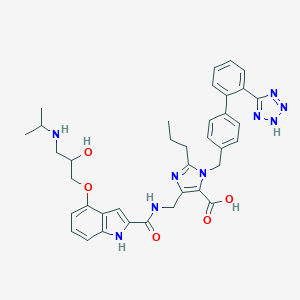![molecular formula C7H18Cl2Sn2 B115173 (Propane-1,3-diyl)bis[chloro(dimethyl)stannane] CAS No. 143255-47-4](/img/structure/B115173.png)
(Propane-1,3-diyl)bis[chloro(dimethyl)stannane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Propane-1,3-diyl)bis[chloro(dimethyl)stannane] is a chemical compound that belongs to the organotin family. It is commonly known as DMPT or dimethylpropionyl tin chloride. DMPT is widely used in scientific research as a reagent, catalyst, and precursor for the synthesis of various organic compounds.
Mecanismo De Acción
DMPT acts as a Lewis acid catalyst in many organic reactions. It can coordinate with electron-rich compounds and facilitate the formation of covalent bonds. DMPT can also act as a reducing agent and donate electrons to electron-deficient compounds. The mechanism of action of DMPT depends on the specific reaction it is involved in.
Efectos Bioquímicos Y Fisiológicos
DMPT has been shown to have anti-inflammatory and anti-tumor properties in vitro. It can inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. DMPT has also been shown to have a protective effect on the liver and kidneys in animal models. However, the exact biochemical and physiological effects of DMPT are still under investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPT is a versatile reagent that can be used in a wide range of organic reactions. It is relatively inexpensive and easy to handle. However, DMPT is highly toxic and should be handled with care. It can cause skin irritation, respiratory problems, and damage to the liver and kidneys. DMPT should only be used in a well-ventilated laboratory with proper safety equipment.
Direcciones Futuras
There are many potential future directions for the use of DMPT in scientific research. One area of interest is the development of new organotin catalysts for organic synthesis. DMPT can also be used as a precursor for the synthesis of new materials with unique properties. Another potential application of DMPT is in the field of medicinal chemistry, where it could be used as a lead compound for the development of new anti-inflammatory and anti-tumor agents.
Conclusion:
In conclusion, (Propane-1,3-diyl)bis[chloro(dimethyl)stannane] is a versatile reagent that has many applications in scientific research. It is widely used in the synthesis of organic compounds, and its mechanism of action depends on the specific reaction it is involved in. DMPT has potential as a lead compound for the development of new anti-inflammatory and anti-tumor agents. However, its toxic nature means that it should be handled with care in the laboratory. Further research is needed to fully understand the biochemical and physiological effects of DMPT and to explore its potential applications in various fields.
Métodos De Síntesis
The synthesis of DMPT involves the reaction between propionyl chloride and dimethyltin dichloride in the presence of a base such as sodium carbonate. The reaction takes place under reflux conditions and yields DMPT as a colorless liquid. The purity of DMPT can be increased by distillation or recrystallization.
Aplicaciones Científicas De Investigación
DMPT is widely used in scientific research as a reagent and precursor for the synthesis of various organic compounds. It is used in the synthesis of organotin compounds, which have applications in the fields of catalysis, material science, and biochemistry. DMPT is also used in the synthesis of polyurethane foams, coatings, and adhesives.
Propiedades
Número CAS |
143255-47-4 |
|---|---|
Nombre del producto |
(Propane-1,3-diyl)bis[chloro(dimethyl)stannane] |
Fórmula molecular |
C7H18Cl2Sn2 |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
chloro-[3-[chloro(dimethyl)stannyl]propyl]-dimethylstannane |
InChI |
InChI=1S/C3H6.4CH3.2ClH.2Sn/c1-3-2;;;;;;;;/h1-3H2;4*1H3;2*1H;;/q;;;;;;;2*+1/p-2 |
Clave InChI |
VZFRTKZXFPRULX-UHFFFAOYSA-L |
SMILES |
C[Sn](C)(CCC[Sn](C)(C)Cl)Cl |
SMILES canónico |
C[Sn](C)(CCC[Sn](C)(C)Cl)Cl |
Sinónimos |
1,3-Bis-(chlorodimethylstannyl)-propane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



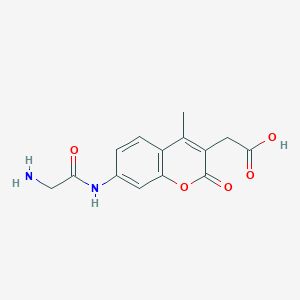
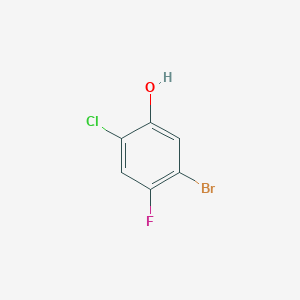
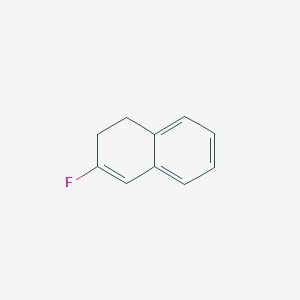
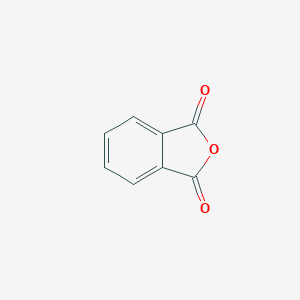
![1H-Isoindole-1,3(2H)-dione, 2-[2-(4-methylphenyl)-2-oxoethyl]-](/img/structure/B115102.png)
